
Diphenyl 2,4,6-trimethylphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl 2,4,6-trimethylphenyl phosphite is a chemical compound known for its unique properties and applications. It is often used in various industrial and scientific research settings due to its stability and reactivity. The compound’s molecular formula is C22H21O2P, and it is characterized by the presence of a phosphite group attached to a 2,4,6-trimethylphenyl ring and two phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl 2,4,6-trimethylphenyl phosphite can be synthesized through the oxidation of α-hydroxy (2,4,6-trimethylbenzyl)diphenylphosphine oxide . This reaction typically involves the use of oxidizing agents under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar oxidation reactions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Diphenyl 2,4,6-trimethylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl phosphites, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diphenyl 2,4,6-trimethylphenyl phosphite has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in various biological experiments.
Mechanism of Action
The mechanism by which Diphenyl 2,4,6-trimethylphenyl phosphite exerts its effects involves the formation of reactive intermediates upon exposure to UV light. These intermediates can initiate radical polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks . The molecular targets include unsaturated monomers and oligomers, and the pathways involved are primarily radical polymerization processes.
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Similar in structure but with a different functional group attached to the phosphine oxide.
(Diphenylphosphoryl) (mesityl)methanone: Another compound with a similar phosphine oxide structure but different substituents.
Uniqueness
Diphenyl 2,4,6-trimethylphenyl phosphite is unique due to its specific combination of phenyl and 2,4,6-trimethylphenyl groups attached to the phosphite. This unique structure imparts distinct reactivity and stability, making it particularly useful in applications requiring high-performance materials and precise chemical reactions.
Properties
CAS No. |
74388-15-1 |
|---|---|
Molecular Formula |
C21H21O3P |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
diphenyl (2,4,6-trimethylphenyl) phosphite |
InChI |
InChI=1S/C21H21O3P/c1-16-14-17(2)21(18(3)15-16)24-25(22-19-10-6-4-7-11-19)23-20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
NCZOOHUDCMKTJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OP(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















